

A Technical Guide to the Historical Context of (+)-Menthone: Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Menthone

Cat. No.: B049630

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the historical context of a molecule's discovery and the evolution of its synthesis provides a foundational perspective for modern applications. This technical guide delves into the pivotal moments in the history of **(+)-menthone**, from its initial description to key mechanistic discoveries that shaped the field of organic chemistry.

Discovery and First Identification

Menthone, a monoterpene ketone and a constituent of peppermint and other essential oils, was first described in the scientific literature by Moriya in 1881.[\[1\]](#)[\[2\]](#) Interestingly, its first appearance in scientific records was not as a natural isolate but as a synthetic product. In the same year, Moriya reported the synthesis of menthone by the oxidation of menthol.[\[1\]](#) It wasn't until a decade later, in 1891, that menthone was identified as a natural component within essential oils.[\[1\]](#)[\[3\]](#) The isolation of menthone as a pure substance was also reported by Atkinson and Yoshida in 1882.[\[2\]](#)

The initial synthesis by Moriya involved heating menthol, derived from Japanese peppermint oil, with chromic acid in a sealed tube at 120°C. A notable characteristic of this early synthetic product was its optical inactivity. Later, the structural identity of menthone was definitively confirmed through its synthesis from 2-isopropyl-5-methylpimelic acid.[\[1\]](#)

Key Historical Developments in Menthone Chemistry

The study of menthone in the late 19th century led to two significant discoveries that have become cornerstones of organic chemistry.

Beckmann's Epimerization and the Enol Intermediate

In 1889, Ernst Beckmann made a crucial observation while studying the properties of L-menthone. He found that dissolving L-menthone in concentrated sulfuric acid resulted in the formation of a new ketonic substance that exhibited an equal but opposite optical rotation.[1][3] This new substance was the diastereomer, d-isomenthone.

Beckmann correctly inferred that this transformation involved an inversion of configuration at the asymmetric carbon atom adjacent to the carbonyl group.[1] He postulated that this occurred through an enol tautomer intermediate, where the chiral tetrahedral carbon becomes a planar, achiral trigonal center, allowing for re-protonation from either face to form both diastereomers.

[1] This was a pioneering insight into reaction mechanisms, demonstrating how an unobservable intermediate could be invoked to explain a chemical outcome.[1]

The Baeyer-Villiger Oxidation

A decade later, in 1899, menthone served as a key substrate in the discovery of another fundamental reaction. Adolf von Baeyer and Victor Villiger reported that treating menthone with peroxyomonosulfuric acid (Caro's acid) did not yield an expected peroxide, but instead a lactone (a cyclic ester).[1][4][5] This reaction, now known as the Baeyer-Villiger oxidation, involves the insertion of an oxygen atom adjacent to the carbonyl group. In the case of menthone, the oxygen atom inserted between the carbonyl carbon and the more substituted alpha-carbon (bearing the isopropyl group).[1] This discovery provided a new synthetic tool for converting ketones to esters and lactones, a method still widely used today.[4][5]

Quantitative Data from Historical Syntheses

The optical properties of menthone and its isomers were central to the early investigations. The following table summarizes key quantitative data from these historical studies.

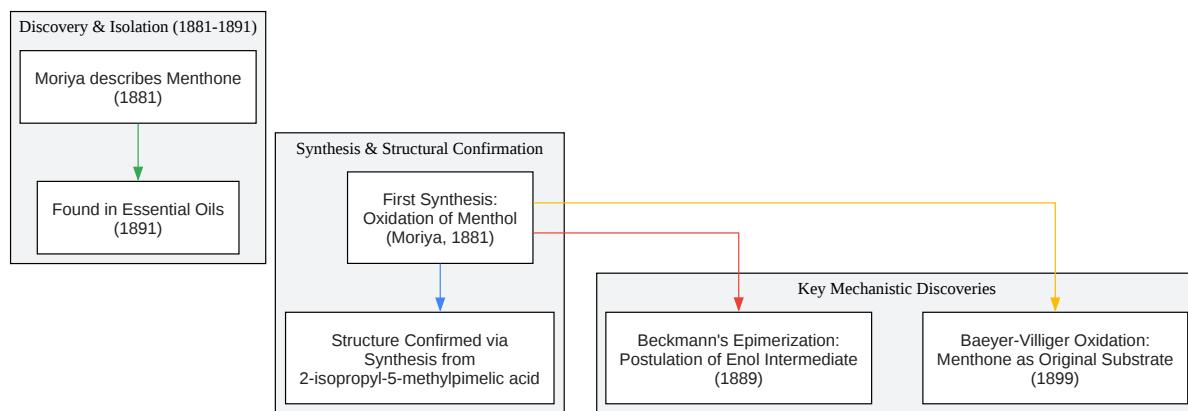
Experiment	Starting Material	Reagent(s)	Product(s)	Optical Rotation $[\alpha]D$	Reported Yield	Reference
Moriya's First Synthesis (1881)	Menthol	Chromic Acid, 120°C sealed tube	Menthone	Optically Inactive	Not specified	
Controlled Oxidation of L-Menthol	L-Menthol	Chromic Acid Mixture	L-Menthone	-28.46°	Not specified	
Beckmann's Epimerization (1889)	I-Menthone	Concentrated H_2SO_4	d-Isomenthone	+28.14°	Not specified	
Organic Syntheses Procedure (Optimized)	Menthol	$Na_2Cr_2O_7$, H_2SO_4 , H_2O	I-Menthone	Not specified	83-85%	[6]

Detailed Experimental Protocols

While the precise details of Moriya's 1881 experiment are sparse, the fundamental transformation—the oxidation of a secondary alcohol to a ketone—remains a staple of organic synthesis. The following protocol, adapted from *Organic Syntheses*, provides a representative and optimized method for the chromic acid oxidation of menthol to menthone, reflective of the chemistry employed in the historical synthesis.[\[6\]](#)

Synthesis of I-Menthone from L-Menthol via Chromic Acid Oxidation

Materials:


- Crystallized sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$): 120 g (0.4 mole)
- Concentrated sulfuric acid (H_2SO_4 , sp. gr. 1.84): 100 g (54.3 mL, 0.97 mole)
- Water: 600 mL
- L-Menthol (m.p. 41–42°C): 90 g (0.58 mole)
- Diethyl ether
- 5% Sodium hydroxide (NaOH) solution

Procedure:

- In a 1-liter round-bottomed flask equipped with a mechanical stirrer, a solution of the oxidizing agent is prepared by dissolving 120 g of sodium dichromate in 600 mL of water, followed by the slow addition of 100 g of concentrated sulfuric acid.
- To this stirred solution, 90 g of menthol is added in three or four portions.
- An exothermic reaction occurs, and the temperature of the mixture spontaneously rises to approximately 55°C. The mixture may be gently warmed if the reaction is slow to initiate.
- Once the reaction is complete, indicated by a drop in temperature, the oily product layer is separated.
- The oil is mixed with an equal volume of diethyl ether and transferred to a separatory funnel.
- The ether solution is washed with three 200-mL portions of 5% sodium hydroxide solution to remove acidic byproducts.
- The ether is removed by distillation.
- The residue is purified by distillation under reduced pressure, collecting the fraction boiling at 98–100°C at 18 mm Hg. The boiling point at atmospheric pressure is 204–207°C.
- This procedure yields 74–76 g of L-menthone (83–85% of the theoretical yield).

Visualization of Historical Context

The following diagram illustrates the key historical milestones and their logical relationships in the discovery and study of menthone.

[Click to download full resolution via product page](#)

Caption: Historical timeline of **(+)-Menthone** discovery and key synthetic milestones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Menthone - Wikipedia [en.wikipedia.org]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Menthone [chemeurope.com]
- 4. Baeyer villiger oxidation | PPTX [slideshare.net]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Technical Guide to the Historical Context of (+)-Menthone: Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049630#historical-context-of-menthone-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com